6-Methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine
Description
Properties
IUPAC Name |
6-methyl-3,4-dihydro-2H-1,4-benzothiazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-7-2-3-9-8(6-7)10-4-5-11-9/h2-3,6,10H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAFATULOVAGQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine can be synthesized through a one-pot, three-component reaction involving 2-aminobenzenethiol, aromatic aldehydes, and α-halogenated ketones in the presence of potassium carbonate (K2CO3) and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst . This method yields the compound efficiently and in good to excellent yields.
Industrial Production Methods: The use of green synthesis methods, which are environmentally friendly and cost-effective, is also being explored for the production of thiazine derivatives .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
6-Methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it has been studied for its potential to inhibit cholinesterase enzymes, which are involved in neurotransmission . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural and Electronic Properties
The methyl group at position 6 distinguishes this compound from other benzo[b][1,4]thiazine derivatives. Substituents significantly influence electronic and steric properties:
- Electron-donating vs. In contrast, nitro-substituted analogs (e.g., 6-nitro derivatives) exhibit reduced electron density due to the nitro group’s electron-withdrawing nature, altering their chemical behavior .
- Halogenated derivatives : 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine introduces steric bulk and polarizability, which may enhance binding affinity in biological systems or modify electronic properties for materials applications .
Table 1: Structural and Electronic Comparison
| Compound | Substituent | Electronic Effect | Key Feature |
|---|---|---|---|
| 6-Methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine | C6-CH₃ | Electron-donating | Enhanced stability, mild reactivity |
| 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine | C6-NO₂ | Electron-withdrawing | Increased polarity, redox activity |
| 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine | C7-Br | Halogen effect | Steric bulk, potential for cross-coupling |
| Thieno[3,2-b][1,4]thiazine | Thieno ring | Extended conjugation | Improved photophysical properties |
Biological Activity
6-Methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine is a heterocyclic compound with the molecular formula C9H11NS and a molecular weight of 165.26 g/mol. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, therapeutic potential, and related compounds.
The synthesis of this compound can be achieved through a one-pot three-component reaction involving 2-aminobenzenethiol, aromatic aldehydes, and α-halogenated ketones. The reaction typically utilizes potassium carbonate (K2CO3) and 1,4-diazabicyclo[2.2.2]octane (DABCO) as catalysts.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus, which is notable for its role in infections associated with urinary catheters . The compound's mechanism involves targeting bacterial peptide deformylase (PDF), making it a promising candidate for developing new antibacterial agents .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways affected include those involving cholinesterase enzymes, which are crucial in neurotransmission and cellular signaling .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of cholinesterase enzymes, which can influence neurotransmitter levels and affect neuronal signaling pathways.
- Cell Cycle Regulation : It has been observed to induce cell cycle arrest in cancer cells, leading to decreased proliferation rates.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1,2,4-Benzothiadiazine-1,1-dioxide | Antimicrobial and antihypertensive | Known for dual action |
| 3,4-Dihydro-2H-1,4-benzothiazine derivatives | Various chemical and biological applications | Similar core structure |
| This compound | Antimicrobial and anticancer | Specific substitution pattern affecting activity |
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Antibacterial Efficacy : A study conducted on the efficacy against Staphylococcus aureus showed that derivatives of this compound exhibited IC50 values significantly lower than traditional antibiotics .
- Anticancer Studies : In vitro studies have shown that this compound can reduce the viability of cancer cell lines by more than 50% at concentrations as low as 10 µM after 48 hours of treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
